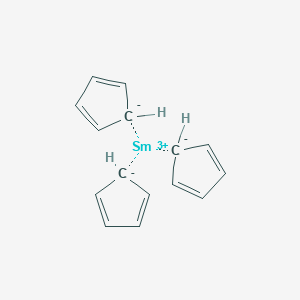

Tris(eta5-cyclopenta-2,4-dien-1-yl)samarium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tris(eta5-cyclopenta-2,4-dien-1-yl)samarium, commonly abbreviated as TCS, is a metal-organic framework (MOF) compound made up of samarium and tris-cyclopenta-2,4-dien-1-yl. This compound has been studied for its potential applications in various scientific fields, such as electrochemistry, catalysis, and material science.

Scientific Research Applications

Crystal and Molecular Structures

One of the foundational studies in this area focuses on the crystal structures of tris(η^5-cyclopentadienyl) (pyridine) samarium(III), which have been determined to exhibit pseudotetrahedral geometry with a coordination number of 10 for the lanthanoid metal. These structures provide insight into the coordination behavior of samarium(III) in organometallic complexes, highlighting the versatility of cyclopentadienyl ligands in stabilizing lanthanide ions (Deacon et al., 1987).

Synthesis Methods

Research into the synthesis of tris(cyclopentadienyl)lanthanides through transmetalation reactions offers a direct, facile, and high-yield route to these complexes. This method, utilizing stannocene as a cyclopentadienyl transfer agent, demonstrates the efficiency of synthesizing samarium complexes without the need for halides, thereby opening new pathways for the preparation of organolanthanide materials (Janiak, 2010).

Optical and Photophysical Properties

The investigation of tris(dibenzoylmethanido)(1,10-phenanthroline)samarium(III) reveals significant photophysical properties, including its solid state structure determined by X-ray crystallography and its luminescence characteristics. Such studies are crucial for understanding the potential applications of samarium complexes in optical materials and devices (Stanley et al., 2010).

Catalytic Applications and Reactivity

The synthesis and characterization of samarium(III) and neodymium(III) complexes with 2-hydroxy-2,4,6-cycloheptatrienone (tropolone) have been explored, demonstrating their potential in catalytic applications. These studies offer insights into the electronic and structural properties of samarium complexes, which are essential for their catalytic activity and reactivity in various chemical transformations (Jiansheng et al., 1997).

Safety and Hazards

Mechanism of Action

Mode of Action

Tris(cyclopentadienyl)samarium(III) is known to form coordination-unsaturated complexes . In these complexes, coordination saturation is achieved by coordination of the THF molecule or the Cl− anion to the monomeric fragment Cp3Sm . This suggests that the compound can interact with its targets through coordination bonds, leading to changes in the targets’ structure and function .

Action Environment

The action, efficacy, and stability of Tris(cyclopentadienyl)samarium(III) can be influenced by various environmental factors. For instance, the formation of coordination complexes can be affected by the presence of other ions in the environment . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Tris(eta5-cyclopenta-2,4-dien-1-yl)samarium can be achieved by the reaction of samarium(III) chloride with excess cyclopentadiene in the presence of a reducing agent.", "Starting Materials": [ "Samarium(III) chloride", "Cyclopentadiene", "Reducing agent (e.g. sodium metal, lithium aluminum hydride)" ], "Reaction": [ "Step 1: Dissolve samarium(III) chloride in a dry solvent (e.g. tetrahydrofuran) under an inert atmosphere.", "Step 2: Add excess cyclopentadiene to the solution and stir for several hours at room temperature.", "Step 3: Add the reducing agent to the reaction mixture to reduce the samarium(III) to samarium(II) and promote the formation of the desired product.", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |

CAS RN |

1298-55-1 |

Molecular Formula |

C15H15Sm |

Molecular Weight |

345.6 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;samarium(3+) |

InChI |

InChI=1S/3C5H5.Sm/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |

InChI Key |

JATUBMAGPQRBHH-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sm+3] |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Sm+3] |

Other CAS RN |

1298-55-1 |

Pictograms |

Flammable |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)